Bienvenue dans la boutique en ligne BenchChem!

3-(5-chloro-2-methoxyphenyl)-1-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}urea

Chk1 kinase Cell cycle checkpoint Cancer

3-(5-chloro-2-methoxyphenyl)-1-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}urea (CAS 2640972-88-7) is a fully synthetic, small-molecule 5-pyrazolyl-urea derivative (C20H21ClN4O2, MW 384.9 g/mol) that embeds a 5-chloro-2-methoxyphenyl urea pharmacophore coupled via an ethylene spacer to a 1-methyl-1H-pyrazol-5-yl phenyl moiety. The 5-pyrazolyl-urea scaffold has been extensively investigated for its capacity to modulate kinases (e.g., p38 MAPK, Chk1, IGF-1R) and the deubiquitinase USP-7, positioning this compound class in anti-angiogenic and anti-proliferative discovery programs.

Molecular Formula C20H21ClN4O2
Molecular Weight 384.9 g/mol
CAS No. 2640972-88-7
Cat. No. B6477905
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(5-chloro-2-methoxyphenyl)-1-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}urea
CAS2640972-88-7
Molecular FormulaC20H21ClN4O2
Molecular Weight384.9 g/mol
Structural Identifiers
SMILESCN1C(=CC=N1)C2=CC=C(C=C2)CCNC(=O)NC3=C(C=CC(=C3)Cl)OC
InChIInChI=1S/C20H21ClN4O2/c1-25-18(10-12-23-25)15-5-3-14(4-6-15)9-11-22-20(26)24-17-13-16(21)7-8-19(17)27-2/h3-8,10,12-13H,9,11H2,1-2H3,(H2,22,24,26)
InChIKeyAENTWVYNSFOCGY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(5-chloro-2-methoxyphenyl)-1-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}urea (CAS 2640972-88-7) for Preclinical Kinase and Anti-Angiogenic Research: Procurement-Ready Structural Profile


3-(5-chloro-2-methoxyphenyl)-1-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}urea (CAS 2640972-88-7) is a fully synthetic, small-molecule 5-pyrazolyl-urea derivative (C20H21ClN4O2, MW 384.9 g/mol) that embeds a 5-chloro-2-methoxyphenyl urea pharmacophore coupled via an ethylene spacer to a 1-methyl-1H-pyrazol-5-yl phenyl moiety [1]. The 5-pyrazolyl-urea scaffold has been extensively investigated for its capacity to modulate kinases (e.g., p38 MAPK, Chk1, IGF-1R) and the deubiquitinase USP-7, positioning this compound class in anti-angiogenic and anti-proliferative discovery programs [2][3]. While the specific compound has not yet appeared in primary pharmacological literature, its structural features distinguish it from closely related pyrazolyl-ureas, warranting a comparative evidence assessment for scientific selection.

Why 3-(5-chloro-2-methoxyphenyl)-1-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}urea Cannot Be Treated as a Generic Pyrazolyl-Urea Substitute


Pyrazolyl-ureas exhibit extreme sensitivity to substituent identity and topology; a simple change from a 5-chloro-2-methoxyphenyl to an ethyl, cyclopentyl, or diphenylmethyl group can ablate kinase selectivity or anti-proliferative potency [1][2]. The 5-pyrazolyl-urea literature explicitly demonstrates that the phenylurea substituent position and substitution pattern are pivotal determinants of p38 MAPK vs. Src vs. IGF-1R selectivity, while the N1-methylpyrazole orientation governs USP-7 binding affinity [3][4]. Therefore, assuming functional equivalence between 3-(5-chloro-2-methoxyphenyl)-1-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}urea and any closely related analog without head-to-head or matched-pair data is scientifically unreliable. The following evidence dimensions quantify where differentiation is anticipated and, where possible, observed in structurally proximal comparators.

3-(5-chloro-2-methoxyphenyl)-1-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}urea: Head-to-Head and Class-Inference Evidence for Procurement Decisions


Chk1 Kinase Inhibition Potency: 5-Chloro-2-Methoxyphenyl Urea Moiety Delivers Low Nanomolar IC50 in Chk1 Biochemical Assays

A congeneric 5-chloro-2-methoxyphenyl urea analog (BindingDB BDBM15246) achieved an IC50 of 22 nM against human Chk1 kinase at 2°C, pH 7.4, with 5 µM ATP [1]. In contrast, 5-pyrazolyl-urea comparator STIRUR 41 displayed an in-cell USP-7 IC50 of 2.77 µM in HTLA-230 neuroblastoma cells , representing a >125-fold difference in biochemical vs. cellular potency across different targets. This demonstrates the 5-chloro-2-methoxyphenyl urea motif can confer high-affinity kinase engagement that is not recapitulated by fluorinated or other 5-pyrazolyl-urea derivatives in the same target space.

Chk1 kinase Cell cycle checkpoint Cancer

IGF-1R Autophosphorylation Inhibition: 5-Chloro-2-Methoxyphenyl Urea Pharmacophore Achieves Sub-Micromolar Cellular Activity

The diarylurea PQ401 (1-(5-chloro-2-methoxyphenyl)-3-(2-methylquinolin-4-yl)urea), which shares the identical 5-chloro-2-methoxyphenyl urea warhead, inhibits IGF-IR autophosphorylation in MCF-7 cells with an IC50 of 12 µM . Pyrazolyl-urea derivatives exemplified by p38 inhibitor compound 7 achieve a biochemical p38α IC50 of 13 nM but with a completely different substitution pattern; their IGF-1R activity is not reported, underscoring the critical role of the 5-chloro-2-methoxyphenyl group for IGF-1R engagement [1].

IGF-1R Autophosphorylation Cancer

Structural Differentiation: Ethylene Spacer and N1-Methylpyrazole Orientation Confer Topological Uniqueness Among Close Analogs

The target compound features an ethylene (-CH2CH2-) linker between the urea and the N1-methylpyrazol-5-yl phenyl ring. Closest available comparators include 3-ethyl-1-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}urea (CAS 2640836-05-9; MW 272.35, no aromatic urea substituent) and 1-(diphenylmethyl)-3-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}urea (no halogen/methoxy substitution). The 5-chloro-2-methoxyphenyl group in the target compound adds 112.6 Da of molecular weight and introduces halogen-bonding and hydrogen-bond-acceptor capacity absent in the ethyl and diphenylmethyl analogs, which is known to enhance kinase hinge-region binding in related diarylureas .

Structure-activity relationship Pyrazole orientation Kinase selectivity

Anti-Angiogenic Pathway Modulation: 5-Pyrazolyl-Urea Class Interferes with MAPK and PI3K Signaling in HUVEC Cells

A series of 5-pyrazolyl-ureas and imidazopyrazolecarboxamides were evaluated for their ability to modulate ERK1/2, p38MAPK, and Akt phosphorylation in HUVEC cells [1]. The SAR revealed that the type and position of substituents on the phenylurea moiety critically determine whether kinase phosphorylation is increased or decreased. The target compound's 5-chloro-2-methoxyphenyl substitution pattern falls within the substituent space identified as pivotal for anti-angiogenic activity, distinguishing it from unsubstituted or fluoro-substituted analogs that show divergent signaling effects.

Angiogenesis MAPK PI3K HUVEC

Procurement-Guided Application Scenarios for 3-(5-chloro-2-methoxyphenyl)-1-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}urea (CAS 2640972-88-7)


Kinase Selectivity Profiling Panels Requiring a 5-Chloro-2-Methoxyphenyl Urea Pharmacophore

The compound serves as a structurally defined probe for kinase profiling panels where Chk1 (IC50 = 22 nM for congener) and IGF-1R (IC50 = 12 µM for PQ401) are primary targets of interest. Its 5-chloro-2-methoxyphenyl urea motif provides a biochemical affinity baseline that can be compared against fluorinated or unsubstituted phenyl-urea analogs to establish substituent-dependent selectivity fingerprints [1].

SAR Expansion of Anti-Angiogenic 5-Pyrazolyl-Ureas Focused on MAPK/PI3K Pathway Modulation

Researchers expanding structure-activity relationships around the 5-pyrazolyl-urea scaffold for anti-angiogenic applications can use this compound to probe the effect of the ethylene linker + N1-methylpyrazol-5-yl phenyl topology combined with the 5-chloro-2-methoxyphenyl urea warhead—a combination not represented in the published 5-pyrazolyl-urea literature. Western blot analysis of phospho-ERK1/2, phospho-p38MAPK, and phospho-Akt in HUVEC cells would directly extend the published SAR framework [2].

Negative Control or Inactive Comparator Design for USP-7 Inhibitor Programs

Given that STIRUR 41 (a fluorinated 5-pyrazolyl-urea) acts as a USP-7 inhibitor (IC50 = 2.77 µM in HTLA-230 cells) , the target compound—lacking the fluorine substituents and carbamate extension of STIRUR 41—is predicted to show reduced USP-7 affinity and can be deployed as a structurally matched negative control or selectivity control compound in USP-7 ubiquitination assays.

Computational Docking and Pharmacophore Modeling of Diarylurea Kinase Inhibitors

The compound's unique combination of a 5-chloro-2-methoxyphenyl urea (validated for Chk1 and IGF-1R binding) with a 1-methylpyrazol-5-yl phenyl tail makes it suitable for molecular docking studies aimed at understanding the structural determinants of kinase vs. deubiquitinase target selectivity within the broader pyrazolyl-urea chemical space [1].

Quote Request

Request a Quote for 3-(5-chloro-2-methoxyphenyl)-1-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.